Lycopene
Overview
Description
Bufuralol hydrochloride is a potent non-selective beta-adrenoceptor antagonist with partial agonist activity. It is primarily used in scientific research as a probe substrate for cytochrome P450 2D6 (CYP2D6) enzyme activity . Bufuralol hydrochloride is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions .
Mechanism of Action
Target of Action
Lycopene, a potent antioxidant, primarily targets reactive oxygen species (ROS) and singlet oxygen . It is known for its antioxidant capabilities, anti-inflammatory, anti-cancer, and immunity-boosting qualities . This compound has been found to have biological effects on different types of cancers by targeting the Keap1-NF-kB, Keap1-Nrf 2 and PI3K/AKT/m-TOR signaling pathways .
Mode of Action
This compound interacts with its targets by scavenging reactive oxygen species (ROS) and singlet oxygen . It can act on the Nrf2/HO-1 and protein kinase B (Akt)/Nrf2 signaling pathway, induce Nrf2 gene transcription, upregulate the mRNA expression levels of NQO1 and HO-1, and improve the activities of SOD, CAT, and GSH-Px .
Biochemical Pathways
This compound affects several biochemical pathways. It can act on the Nrf2/HO-1 and protein kinase B (Akt)/Nrf2 signaling pathway . It also has the ability to inhibit lipid synthesis in the body through multiple pathways of action, and at the same time accelerate the rate of lipid transport and mobilization efficiency .
Pharmacokinetics
This compound is absorbed by duodenal mucosal cells by passive diffusion, similar to that of cholesterol and triglyceride lipolysis . The absorption efficiency of the human body for this compound is 10–30%, and excessive intake will be excreted from the body . The mean time to reach maximum total this compound concentration ranged from 15.6 to 32.6 hours .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It reduces the accumulation of ROS and MDA oxidative stress end-products . It also has the ability to modulate inflammation, apoptosis, and cellular communication, which is important in the context of cardiovascular diseases .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the digestion of this compound starts in the gastrointestinal tract where different digestive enzymes make it bio-accessible . Furthermore, this compound is natural, pollution-free, and has no toxic side effects . Its antioxidant mechanisms of action are related to the neutralization of reactive oxygen species (ROS), which prevents lipid peroxidation and also photoprotection .
Biochemical Analysis
Biochemical Properties
Lycopene interacts with various biomolecules in the body. It has a simple hydrocarbon structure characterized by its 11 conjugated double bonds as a polyene chain . This structure allows this compound to quench singlet oxygen and scavenge free radicals, preventing cell damage . It also participates in chemical reactions that prevent the degradation of critical cellular biomolecules, including lipids, proteins, and DNA .
Cellular Effects
This compound has a variety of effects on cells and cellular processes. It has been reported to have pharmacological and nutritional effects in animals and humans . This compound can inhibit the growth of several cultured lung cancer cells and prevent lung tumorigenesis in animal models . It also influences cell function by modulating gene expression and cell cycle regulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can suppress oncogene expressions and induce proapoptotic pathways . This compound also modulates immune cells to suppress tumor growth and progression . Furthermore, it has been found to play a special role in suppressing lung cancer .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Heat, light, and oxygen can induce degradation of this compound via trans-cis isomerization and oxidation, reducing its health benefits . The stability of this compound also varies in different food matrices .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, one study showed that dietary this compound supplementation (200 mg/kg feed) for 42 days effectively inhibited increases in certain proteins and mRNA expression caused by AFB1 exposure in chicks .
Metabolic Pathways
This compound is involved in various metabolic pathways. The majority of this compound is cleaved eccentrically by BCO2, an enzyme involved in its metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues by plasma lipoproteins . It is found in the lipophilic area of lipoproteins, which is the hydrophobic molecule’s core . This compound is mostly transported by low-density lipoproteins .
Subcellular Localization
This compound is stored selectively in the nucleus of cells . The majority of this compound (55%) is localized to the nuclear membranes, followed by 26% in the nuclear matrix, and then 19% in microsomes . No this compound was detected in the cytosol .
Preparation Methods
Bufuralol hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 7-ethyl-2-benzofuranmethanol with tert-butylamine in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Bufuralol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Bufuralol can be oxidized to form hydroxybufuralol derivatives.
Reduction: Reduction reactions can convert bufuralol to its corresponding alcohol derivatives.
Substitution: Bufuralol can undergo substitution reactions where the tert-butylamino group is replaced with other functional groups.
Scientific Research Applications
Bufuralol hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bufuralol hydrochloride is unique among beta-adrenoceptor antagonists due to its partial agonist activity and its use as a probe substrate for CYP2D6 . Similar compounds include:
Propranolol: A non-selective beta-blocker with no partial agonist activity.
Metoprolol: A selective beta1-adrenoceptor antagonist with no partial agonist activity.
Atenolol: Another selective beta1-adrenoceptor antagonist with no partial agonist activity.
Bufuralol hydrochloride’s partial agonist activity and its role as a CYP2D6 probe substrate make it a valuable tool in both pharmacological research and drug development.
Properties
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJSZIZWZSQBC-GYZMGTAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
Record name | lycopene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Lycopene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046593 | |
Record name | all-trans-Lycopene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lycopene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
502-65-8 | |
Record name | Lycopene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lycopene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lycopene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | all-trans-Lycopene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Psi,psi-carotene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYCOPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0N2N0WV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lycopene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 °C | |
Record name | Lycopene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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